molecular formula C17H14Cl2N6O B11031026 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one

2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one

Cat. No.: B11031026
M. Wt: 389.2 g/mol
InChI Key: LBYBUHLRQNNVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound contains an indoline moiety, a triazine ring, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one typically involves multiple steps. One common method involves the reaction of 3,5-dichloroaniline with cyanuric chloride to form an intermediate, which is then reacted with 7-methylindoline under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained between 70-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction: The indoline moiety can undergo oxidation to form corresponding oxindoles, while reduction reactions can modify the triazine ring.

    Condensation Reactions: The amino groups in the compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield oxindoles, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14Cl2N6O

Molecular Weight

389.2 g/mol

IUPAC Name

2-amino-6-(3,5-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

InChI

InChI=1S/C17H14Cl2N6O/c1-25-13-5-3-2-4-12(13)17(14(25)26)23-15(20)22-16(24-17)21-11-7-9(18)6-10(19)8-11/h2-8H,1H3,(H4,20,21,22,23,24)

InChI Key

LBYBUHLRQNNVFC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC(=CC(=C4)Cl)Cl)N

Origin of Product

United States

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